molecular formula C18H11ClN2 B2768955 2-Chloro-4,6-diphenylnicotinonitrile CAS No. 4604-05-1

2-Chloro-4,6-diphenylnicotinonitrile

Cat. No. B2768955
CAS RN: 4604-05-1
M. Wt: 290.75
InChI Key: KLRQTZHBYODVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-diphenylnicotinonitrile is a chemical compound with the molecular formula C18H11ClN2 . It is used in laboratory settings and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of 2-Chloro-4,6-diphenylnicotinonitrile has been explored in several studies. One approach involves the use of novel magnetic nanoparticles with morpholine tags as a multirole catalyst for the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . Another method uses β-Cyclodextrin, a green and widespread supramolecular catalyst, for the metal-free one-pot multi-component synthesis of a vast range of highly functionalized bioactive heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-diphenylnicotinonitrile comprises a pyridine core flanked by two phenyl rings . The compound exhibits a molecular weight of 286.11 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4,6-diphenylnicotinonitrile have been studied in the context of its synthesis. The compound is synthesized through vinylogous anomeric-based oxidation . The reaction conditions are mild, and the process involves the use of a nanomagnetic catalyst .

Scientific Research Applications

Anticancer Properties

APNs: have demonstrated exceptional cytotoxicity against breast cancer cell lines. Specifically, Compound 3 stands out, surpassing the potency of the commonly used chemotherapy drug Doxorubicin . Further research in this area could explore their mechanism of action and potential as novel anticancer agents.

Antimicrobial Activity

APNs: exhibit antimicrobial activity against various pathogens. Investigating their specific targets and modes of action could lead to the development of new antimicrobial agents .

PIM-1 Kinase Inhibition

These compounds also show antiproliferative activity by inhibiting PIM-1 kinase . Understanding their interaction with this kinase could provide insights for cancer therapy .

Anti-Tubercular Activity

APNs: have demonstrated anti-tubercular activity against Mycobacterium tuberculosis . Further studies could explore their potential as adjunct therapies for tuberculosis treatment .

SIRT1 Inhibition

Investigations into the inhibition of SIRT1 by APNs could shed light on their role in cellular processes and potential therapeutic applications .

Fluorescent Sensors

APNs: exhibit promise as fluorescent sensors. Their higher sensitivity compared to commercially available probes makes them valuable for monitoring photopolymerization processes. Researchers could explore their applications in materials science and polymer chemistry .

Photopolymerization Acceleration

In addition to sensing, APNs accelerate cationic photopolymerization processes. Their role in photoinitiation of epoxide and vinyl monomers could be further investigated for industrial applications .

Solvent-Dependent Fluorescence Properties

The fluorescence spectra of synthesized APNs exhibit solvent-dependent shifts in emission maximum values. Researchers could explore the influence of the solvent environment on their fluorescence behavior .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4,6-diphenylnicotinonitrile is not available, it’s important to handle all chemical compounds with care. They should be used in a controlled laboratory setting, following all safety protocols .

Future Directions

The future directions for the study and use of 2-Chloro-4,6-diphenylnicotinonitrile could involve further exploration of its synthesis methods and potential applications. The use of green chemistry approaches, such as the use of supramolecular catalysts, could be a focus of future research .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of highly functionalized bioactive heterocyclic moieties .

Mode of Action

It’s known to be involved in the synthesis of 2-amino-4,6-diphenylnicotinonitriles , which suggests it may interact with its targets through a series of chemical reactions.

Biochemical Pathways

It’s used in the synthesis of bioactive heterocyclic compounds , indicating it may influence various biochemical pathways related to these compounds.

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 29075 , which could potentially influence its pharmacokinetic properties.

Result of Action

Its role in the synthesis of bioactive heterocyclic compounds suggests it may have significant effects at the molecular and cellular levels.

properties

IUPAC Name

2-chloro-4,6-diphenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRQTZHBYODVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-diphenylnicotinonitrile

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